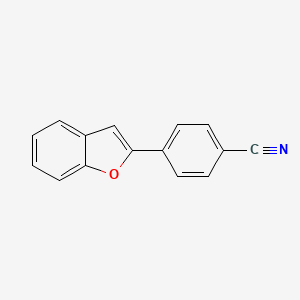

4-(2-Benzofuranyl)benzonitrile

Description

4-(2-Benzofuranyl)benzonitrile is a benzonitrile derivative featuring a benzofuran moiety at the para position of the cyano-substituted benzene ring. This compound has garnered attention for its electronic properties, particularly in nonlinear optical (NLO) materials. The benzofuran group, a heterocyclic aromatic system, enhances electron delocalization, making the compound suitable for optoelectronic applications. Studies have embedded it into poly(1-vinylcarbazole) (PVK) polymer matrices to create composite materials with significant NLO responses, attributed to its strong electron-accepting cyano group and extended π-conjugation .

Benzonitrile derivatives are versatile in chemical synthesis, serving as solvents, intermediates, and functional components in pharmaceuticals and materials science . The structural uniqueness of 4-(2-Benzofuranyl)benzonitrile lies in its balanced electron-withdrawing (cyano) and electron-donating (benzofuranyl) groups, enabling tailored electronic behavior for advanced applications.

Properties

Molecular Formula |

C15H9NO |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

4-(1-benzofuran-2-yl)benzonitrile |

InChI |

InChI=1S/C15H9NO/c16-10-11-5-7-12(8-6-11)15-9-13-3-1-2-4-14(13)17-15/h1-9H |

InChI Key |

ZEUXMIBNENITBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzofuranyl)benzonitrile can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative with a halogenated benzofuran compound. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .

Industrial Production Methods: Industrial production of 4-(2-Benzofuranyl)benzonitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Benzofuranyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

- H(3) Receptor Antagonism : Research indicates that derivatives of 4-(2-Benzofuranyl)benzonitrile exhibit potent antagonistic activity at human and rat H(3) receptors. These compounds have demonstrated efficacy in models of cognitive dysfunction, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .

- Anticancer Activity : Studies have highlighted the compound's potential as an anticancer agent, particularly through its ability to inhibit specific kinases involved in cancer cell proliferation. This positions it as a candidate for developing targeted cancer therapies .

- Antimicrobial Properties : Benzofuran derivatives, including 4-(2-Benzofuranyl)benzonitrile, have been explored for their antimicrobial activities against various pathogens. They have shown effectiveness against bacteria and fungi, supporting their use in developing new antibiotics .

2. Organic Synthesis

4-(2-Benzofuranyl)benzonitrile serves as a versatile building block in organic chemistry:

- Synthesis of Complex Molecules : The compound is utilized in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its nitrile group allows for further functionalization, enhancing its utility in synthetic pathways .

- Catalyst-Free Reactions : Recent advancements have demonstrated the ability to synthesize novel derivatives of 4-(2-Benzofuranyl)benzonitrile without catalysts, improving efficiency and reducing costs in laboratory settings .

Data Tables

Case Studies

Case Study 1: H(3) Receptor Antagonists

In a study involving 4-(2-Benzofuranyl)benzonitrile derivatives, researchers observed significant improvements in cognitive function in animal models at low dosages. The compounds did not induce locomotor activity, indicating a favorable side effect profile for potential therapeutic use .

Case Study 2: Anticancer Research

A series of experiments demonstrated that analogs of 4-(2-Benzofuranyl)benzonitrile effectively inhibited tumor growth in vitro and in vivo by targeting specific kinases involved in cell cycle regulation. These findings support ongoing investigations into their mechanism of action and therapeutic potential against various cancers .

Mechanism of Action

The mechanism of action of 4-(2-Benzofuranyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Heterocyclic vs. Halogenated Substituents: The benzofuranyl group in 4-(2-Benzofuranyl)benzonitrile provides extended π-conjugation and electron-donating capacity, critical for NLO performance . In contrast, 2-(4'-bromomethylphenyl)benzonitrile () uses a bromomethyl group for reactivity in cross-coupling reactions, enabling pharmaceutical synthesis. Fluorine in 2-Fluoro-6-(4-methylphenoxy)benzonitrile () increases electronegativity and stability, favoring agrochemical applications.

- Polar vs. Nonpolar Groups: 4-(2-Hydroxyethyl)benzonitrile () exhibits high polarity due to its hydroxyethyl chain, enhancing solubility in polar solvents and suitability for hydrophilic polymer matrices. This contrasts with the hydrophobic 2-(4-methylphenyl)benzonitrile (), which is more suited for nonpolar environments.

- Planarity and Hydrogen Bonding: 4-(2-Hydroxy-benzylidene-amino)benzonitrile () adopts a planar configuration stabilized by intramolecular O–H⋯N hydrogen bonding, influencing its crystallinity and thermal stability.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-benzofuranyl)benzonitrile, and what analytical methods validate its purity?

- Methodological Answer : Synthesis often involves coupling reactions, such as Suzuki or Sonogashira couplings, using precursors like carbazole and halogenated benzonitriles. For example, 4-(3,6-di(anthracen-9-yl)-9H-carbazol-9-yl)benzonitrile was synthesized via Suzuki coupling . Post-synthesis, purity is validated using 1H-NMR and 13C-NMR (e.g., peaks at δ 6.6–8.4 ppm for aromatic protons and ~110–150 ppm for nitrile carbons) . High-resolution mass spectrometry (HRMS) and HPLC are recommended for confirming molecular weight and chromatographic purity.

Q. How should researchers handle 4-(2-benzofuranyl)benzonitrile to ensure laboratory safety?

- Methodological Answer : Use PPE, including face shields, nitrile gloves, and lab coats, as per OSHA/EN 166 standards . Work in a fume hood to avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Note that suppliers like Sigma-Aldrich provide no warranties on purity; thus, independent analytical validation is critical .

Q. What are the primary applications of 4-(2-benzofuranyl)benzonitrile in organic chemistry?

- Methodological Answer : It serves as a versatile intermediate for:

- Pharmaceuticals : Building block for histone deacetylase (HDAC) inhibitors and kinase modulators .

- Materials Science : Precursor for optoelectronic materials, such as triplet-triplet annihilation (TTA) blue emitters in perovskite nanocrystals .

- Cross-Coupling Reactions : Electrophilic partner in nickel-catalyzed arylations .

Advanced Research Questions

Q. How can researchers optimize the yield of 4-(2-benzofuranyl)benzonitrile in photochemical deracemization reactions?

- Methodological Answer : Key parameters include:

- Catalyst Selection : Fe complexes (e.g., Bu₄N[Fe(CO)₃(NO)]) enhance hydrosilylation efficiency .

- Reaction Conditions : Use UV light (λ = 365 nm) in anhydrous solvents (e.g., THF) under inert atmosphere .

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC and adjust reaction time to prevent racemization.

Q. What contradictions exist in spectral data for 4-(2-benzofuranyl)benzonitrile derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., for E/Z isomers in ethenyl derivatives) arise from dynamic equilibria or solvent effects. Strategies:

Q. How does the nitrile group in 4-(2-benzofuranyl)benzonitrile influence its reactivity in metal-catalyzed reactions?

- Methodological Answer : The electron-withdrawing nitrile group activates the aromatic ring toward electrophilic substitution and stabilizes transition metals (e.g., Pd, Ni) during cross-couplings. Example:

- Nickel Catalysis : Facilitates C–C bond formation with aryl iodides via a proposed oxidative addition/reductive elimination pathway .

- Ligand Design : Nitrile coordination to metals can alter catalytic cycles; use chelating ligands (e.g., bipyridine) to modulate reactivity .

Q. What strategies are effective for incorporating 4-(2-benzofuranyl)benzonitrile into polymeric matrices for optoelectronic devices?

- Methodological Answer :

- Copolymerization : Radical-initiated polymerization with styrene or acrylate monomers .

- Doping : Blend with conductive polymers (e.g., PEDOT:PSS) to enhance charge transport in OLEDs.

- Characterization : Use UV-vis spectroscopy (λmax ~350–400 nm) and cyclic voltammetry to assess HOMO/LUMO levels .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for 4-(2-benzofuranyl)benzonitrile derivatives?

- Methodological Answer : Common causes include impurities, polymorphic forms, or instrumentation differences. Solutions:

- Reproduce Synthesis : Follow literature protocols exactly (e.g., solvent purity, heating rates) .

- Collaborative Validation : Cross-check data with multiple labs using standardized methods (e.g., USP guidelines).

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Safety and Compliance

Q. What are the regulatory considerations for using 4-(2-benzofuranyl)benzonitrile in drug discovery pipelines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.